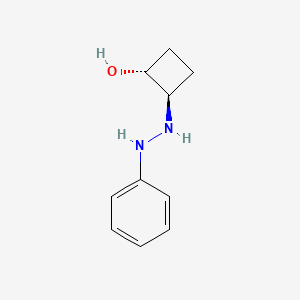
trans-2-(2-Phenylhydrazin-1-yl)cyclobutan-1-ol
描述
Trans-2-(2-Phenylhydrazin-1-yl)cyclobutan-1-ol, also known as trans-2-Phenylhydrazine cyclobutanol (TPHCB) is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a cyclic compound with a planar structure, and is composed of two phenyl rings and a four-membered cyclobutane ring. It is a colorless, volatile liquid that has a low melting point and is soluble in organic solvents. Its molecular formula is C10H14N2O and its molecular weight is 178.24 g/mol.
科学研究应用
TPHCB has been studied for its potential applications in the field of medicinal chemistry. It has been found to have antibacterial, antifungal, and anti-inflammatory activities, and has been studied for its potential use as an anti-cancer agent. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as its potential to inhibit the growth of certain cancer cells.
作用机制
The mechanism of action of TPHCB is not fully understood, but it is believed to be related to its ability to interact with certain proteins and enzymes in the cell. It has been found to interact with proteins involved in the cell cycle, cell growth, and apoptosis, and to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins.
Biochemical and Physiological Effects
TPHCB has been found to have a variety of biochemical and physiological effects, including the inhibition of the growth of certain bacteria and fungi, the inhibition of certain cancer cells, and the inhibition of certain enzymes involved in the metabolism of drugs and toxins. It has also been found to have anti-inflammatory and antioxidant properties, and to have a potential for anti-cancer activity.
实验室实验的优点和局限性
TPHCB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized in a laboratory setting. It is also a colorless, volatile liquid, which makes it easier to handle and store. Additionally, it has a wide range of potential applications, making it a versatile compound for use in medicinal chemistry.
However, there are some limitations to using TPHCB in laboratory experiments. It is a relatively unstable compound, and is prone to degradation when exposed to light or air. Additionally, it has a low melting point and is volatile, which may make it difficult to work with in certain experiments.
未来方向
There are a number of potential future directions for research on TPHCB. These include further investigations into its biochemical and physiological effects, as well as its potential applications in the field of medicinal chemistry. Additionally, further research into its mechanism of action and its potential for use in cancer treatments could provide valuable insights into its potential therapeutic applications. Finally, further research into its synthesis methods and the stability of the compound could help to improve its use in laboratory experiments.
属性
IUPAC Name |
(1R,2R)-2-(2-phenylhydrazinyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-7-6-9(10)12-11-8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXYNBCTNPJNME-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NNC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NNC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(2-Phenylhydrazin-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dihydrochloride](/img/structure/B1492397.png)
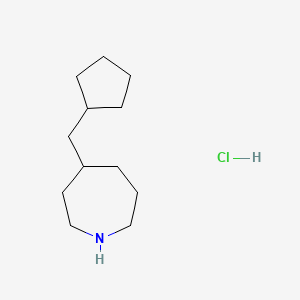
![5,6-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1492400.png)
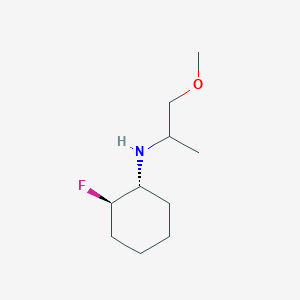
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine Dihydrochloride](/img/structure/B1492403.png)
![3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1492404.png)
![1-[(1,3-Oxazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1492405.png)
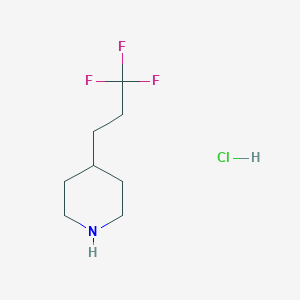
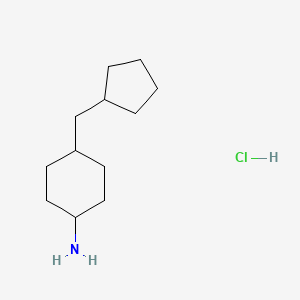
![2-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1492409.png)
![N-[(1R,2R)-2-fluorocyclopentyl]oxolan-3-amine](/img/structure/B1492410.png)
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1492414.png)